molecular formula C18H13F3N2OS B2388920 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 303093-60-9

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2388920
CAS No.: 303093-60-9
M. Wt: 362.37
InChI Key: GEWSKARAKJOSAQ-UHFFFAOYSA-N
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Description

The compound “N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), a thiazole ring, and a benzamide group. Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the chemical and physical properties of active molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of pharmaceutical compounds .

Scientific Research Applications

Antimicrobial Activity

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide, have been synthesized and shown to possess significant antimicrobial properties. A study by Bikobo et al. (2017) highlights the efficacy of these compounds against various bacterial and fungal strains, outperforming some reference drugs in inhibitory effects against pathogenic strains, particularly Gram-positive bacteria (Bikobo et al., 2017).

Supramolecular Gelators

Research by Yadav and Ballabh (2020) explored N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. This study emphasized the role of methyl functionality and S⋯O interaction in gelation behavior, revealing the potential for these compounds in applications involving ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Anticancer Potential

Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer efficacy. The study found promising anticancer activity in several human cancer cell lines, with some compounds exhibiting comparable GI50 values to the standard drug Adriamycin. This research opens avenues for further exploration of benzamide derivatives in cancer therapy (Tiwari et al., 2017).

Vascular Endothelial Growth Factor Inhibition

Borzilleri et al. (2006) identified substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, closely related to this compound, as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This discovery could have significant implications in the treatment of human lung and colon carcinoma (Borzilleri et al., 2006).

Antifungal Agents

Narayana et al. (2004) synthesized benzamide derivatives including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, which were screened for antifungal activity. This research highlights the potential use of these compounds as antifungal agents, expanding the scope of benzamide derivatives in antimicrobial applications (Narayana et al., 2004).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Their study suggests that similar compounds, including this compound, could be effective in protecting metals from corrosion, particularly in industrial applications (Hu et al., 2016).

Safety and Hazards

Based on similar compounds, this compound may pose hazards such as skin and eye irritation, and respiratory discomfort .

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c19-18(20,21)14-8-4-5-12(9-14)10-15-11-22-17(25-15)23-16(24)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWSKARAKJOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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